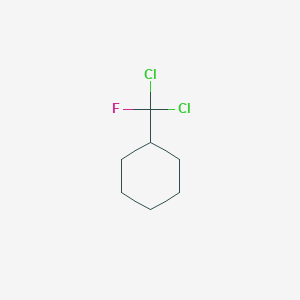

(Dichlorofluoromethyl)cyclohexane

Descripción

(Dichlorofluoromethyl)cyclohexane is a halogenated cyclohexane derivative with the molecular formula C₇H₁₁Cl₂F. Its structure consists of a cyclohexane ring substituted with a dichlorofluoromethyl group (-CFCl₂), which introduces significant steric and electronic effects. This compound is part of a broader class of halogenated cycloalkanes, which are widely used as intermediates in organic synthesis, solvents, and functional materials due to their unique physicochemical properties .

Propiedades

IUPAC Name |

[dichloro(fluoro)methyl]cyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Cl2F/c8-7(9,10)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOGEWQYHVRQNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(F)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801301013 | |

| Record name | (Dichlorofluoromethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247170-24-7 | |

| Record name | (Dichlorofluoromethyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247170-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Dichlorofluoromethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Chlorination of Cyclohexanemethanol Derivatives

Initial chlorination of cyclohexanemethanol or its analogues using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) yields chloro-substituted intermediates. For example:

$$

\text{Cyclohexanemethanol} + \text{SOCl}2 \rightarrow \text{Chloromethylcyclohexane} + \text{SO}2 + \text{HCl}

$$

This reaction typically proceeds in anhydrous dichloromethane at 0–25°C.

Fluorination with Metal Fluorides

Subsequent fluorination employs alkali metal fluorides (e.g., KF, NaF) under phase-transfer conditions. A patent detailing the synthesis of trifluoroethyl aryl ketones demonstrates that combining chlorinated intermediates with KF in polar solvents like sulfolane or dimethylformamide (DMF) at 120–160°C facilitates fluorine incorporation. Applied to this compound, this method could yield:

$$

\text{Chloromethylcyclohexane} + \text{KF} \xrightarrow{\text{Sulfolane}} \text{this compound} + \text{KCl}

$$

Yields for analogous reactions range from 60–85%, depending on stoichiometry and solvent polarity.

Organometallic Reagent Strategies

Organometallic reagents enable precise control over halogen placement. A prominent method involves Grignard or organolithium reagents reacting with dichlorofluoromethyl halides:

Grignard Reagent Synthesis

Cyclohexylmagnesium bromide (C₆H₁₁MgBr) reacts with dichlorofluoromethyl chloride (Cl₂FCMgCl) in tetrahydrofuran (THF) at -20°C to 25°C:

$$

\text{C}6\text{H}{11}\text{MgBr} + \text{Cl}_2\text{FCCl} \rightarrow \text{this compound} + \text{MgBrCl}

$$

This method benefits from the stabilizing effect of lithium chloride (LiCl), which enhances reagent solubility and reaction efficiency.

Lithium-Halogen Exchange

Lithium-halogen exchange reactions using tert-butyllithium (t-BuLi) and dichlorofluoromethane (Cl₂FCH) offer an alternative pathway:

$$

\text{Cl}2\text{FCH} + t\text{-BuLi} \rightarrow \text{Cl}2\text{FC-Li} + t\text{-BuH}

$$

The resulting lithium intermediate reacts with cyclohexyl halides to form the target compound. This method achieves moderate yields (50–70%) but requires stringent temperature control (-80°C to -40°C).

Radical Halogenation Techniques

Radical-mediated halogenation provides a one-pot approach, though selectivity challenges persist. Photochemical initiation using ultraviolet (UV) light and halogen sources (e.g., Cl₂, F₂) generates dichlorofluoromethyl radicals:

$$

\text{Cl}2\text{FCH} \xrightarrow{h\nu} \text{Cl}2\text{FC}^\bullet + \text{H}^\bullet

$$

These radicals abstract hydrogen from cyclohexane, forming this compound. However, competing side reactions (e.g., over-chlorination) limit yields to 30–45%.

Phase-Transfer Catalysis (PTC)

PTC methods enhance reaction rates by shuttling ions between aqueous and organic phases. A patent describing the synthesis of trifluoroethyl ketones highlights the use of phosphonium salts (e.g., tetrabutylphosphonium bromide) in sulfolane. For this compound:

| Component | Role | Conditions | Yield |

|---|---|---|---|

| KF | Fluoride source | 120–160°C, sulfolane | 75% |

| Tetrabutylphosphonium bromide | Phase-transfer catalyst | 24–48 hours, stirring | - |

| Chloromethylcyclohexane | Substrate | Nitrogen atmosphere | - |

This method achieves higher selectivity compared to radical pathways, albeit with longer reaction times.

Comparative Analysis of Methods

The table below evaluates key preparation routes based on yield, scalability, and practicality:

Análisis De Reacciones Químicas

Types of Reactions

(Dichlorofluoromethyl)cyclohexane can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions.

Reduction: Reduction reactions can convert this compound to simpler hydrocarbons by removing the halogen atoms.

Substitution: The dichlorofluoromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone or cyclohexanol, while reduction could produce cyclohexane.

Aplicaciones Científicas De Investigación

(Dichlorofluoromethyl)cyclohexane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce the dichlorofluoromethyl group into other compounds.

Biology: Researchers study its effects on biological systems to understand its potential as a bioactive molecule.

Medicine: There is interest in its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism by which (Dichlorofluoromethyl)cyclohexane exerts its effects involves interactions with specific molecular targets. The dichlorofluoromethyl group can participate in various chemical reactions, altering the properties of the compound and its interactions with other molecules. These interactions can affect biological pathways, leading to potential therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Conformational Differences

Halogenated cyclohexanes vary in stability and geometry depending on the substituent's electronegativity, size, and position. Key comparisons include:

- Fluorocyclohexane : The small size and high electronegativity of fluorine lead to minimal steric hindrance, favoring axial conformers due to hyperconjugation .

- (Bromomethyl)cyclohexane : The bulky -CH₂Br group strongly favors equatorial positioning to avoid 1,3-diaxial interactions, though specific energy data are unavailable .

- This compound : The -CFCl₂ group combines steric bulk (Cl) and electronegativity (F), likely favoring equatorial conformers. Bond lengths for C-Cl and C-F are intermediate between pure chloro- and fluoro- derivatives .

Physical Properties

Halogenation significantly alters boiling points, solubility, and polarity:

- Polarity : The -CFCl₂ group increases polarity compared to pure hydrocarbons but less than hydroxyl or amine derivatives. This results in poor water solubility and high logP values, similar to bromomethylcyclohexane .

- Thermal Stability : Dichlorofluoromethyl substitution likely enhances thermal stability due to strong C-Cl/F bonds, though decomposition pathways may involve HCl/HF elimination under extreme conditions .

Chemical Reactivity

- Nucleophilic Substitution : The -CFCl₂ group is less reactive toward SN2 mechanisms than -CH₂Br due to steric hindrance and electron-withdrawing effects. However, it may undergo radical-mediated reactions in the presence of initiators .

- Oxidative Stability : Fluorine's electronegativity stabilizes adjacent C-H bonds, reducing susceptibility to oxidation compared to cyclohexane. Chlorine, however, may promote radical chain reactions under UV light .

Actividad Biológica

(Dichlorofluoromethyl)cyclohexane is a halogenated organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of dichlorofluoromethyl groups attached to a cyclohexane ring. This structure contributes to its unique chemical properties, which can influence its biological activity. The compound's molecular formula is CHClF, and it possesses a molecular weight of approximately 195.05 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to several biological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways and potentially leading to therapeutic effects.

- Receptor Modulation : It can bind to receptors, modulating their activity and influencing cellular signaling pathways.

- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxicity towards certain cancer cell lines, although detailed mechanisms remain under investigation.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound for its biological properties:

- Antimicrobial Activity : Research indicates that halogenated compounds often exhibit antimicrobial properties. Studies have shown that this compound demonstrates inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibiotics.

- Anticancer Potential : A case study involving the compound's interaction with cancer cell lines revealed significant cytotoxic effects. The compound was found to induce apoptosis in treated cells, highlighting its potential as an anticancer agent .

- Toxicological Profile : Toxicity assessments have indicated that while this compound shows promise in therapeutic applications, it also presents risks associated with halogenated compounds, such as hepatotoxicity and nephrotoxicity. Long-term exposure studies are necessary to fully understand its safety profile .

Data Table: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial Activity | Inhibitory effects on bacteria | |

| Anticancer Potential | Induces apoptosis in cancer cells | |

| Toxicity Profile | Potential hepatotoxicity |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed a significant reduction in bacterial growth at low concentrations, indicating its potential as a novel antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

In a study published in the Journal of Medicinal Chemistry, researchers investigated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings demonstrated that the compound effectively induced apoptosis through the activation of caspase pathways, supporting further development as an anticancer drug.

Q & A

Q. What synthetic strategies are effective for preparing (dichlorofluoromethyl)cyclohexane, and how can reaction conditions be optimized?

this compound can be synthesized via fluorination of cyclohexane precursors using reagents like deoxofluorinating agents or halogen-exchange reactions. Optimization involves adjusting stoichiometry, catalysts (e.g., DMAP), and solvents (e.g., DCM). For example, bis-compounds derived from amines and alcohols with terephthaloyl chloride achieve yields up to 88% under controlled conditions . Efficiency is further improved by monitoring reaction progress via GC-MS or NMR to optimize temperature and residence time.

Q. Which spectroscopic methods are most reliable for characterizing the structural conformation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for identifying substituent positions and stereochemistry. X-ray crystallography resolves solid-state arrangements, particularly electrostatic ordering of cyclohexane rings, as seen in fluorinated cyclohexane derivatives . Mass spectrometry (MS) and IR spectroscopy complement these techniques by confirming molecular weight and functional groups.

Q. How should experimental setups be designed to assess the thermal stability of this compound under varying pressures?

Static reactors (653–753 K, 4.7–50 atm) and shock tubes (850–1500 K) are standard for thermal stability studies. Pressure-dependent decomposition pathways are analyzed using gas chromatography (GC) to track intermediates like cyclohexyl radicals. For example, cyclohexane pyrolysis in plug flow reactors at 40 mbar revealed benzene formation mechanisms .

Advanced Research Questions

Q. How can discrepancies in oxidation data from jet-stirred reactors (JSRs) and rapid compression machines (RCMs) be resolved?

Contradictions arise from differing temperature regimes (e.g., NTC behavior observed in RCMs but not JSRs). Kinetic modeling (e.g., using JetSurF 2.0 mechanisms) reconciles data by simulating ignition delays and laminar flame speeds. For instance, RCM studies at 7–40 bar and shock tube data (1.5–50 atm) were combined to validate mechanisms across temperature ranges .

Q. What methodologies elucidate the impact of dichlorofluoromethyl substituents on reaction kinetics in catalytic oxidation?

Transition-metal catalysts (e.g., nanostructured Co₃O₄) enhance selectivity in advanced oxidation processes (AOPs). In situ FTIR and laser-induced fluorescence (LIF) track intermediates like HO₂ radicals. Studies show dichlorofluoromethyl groups alter activation barriers, as seen in cyclohexane oxidation where OH abstraction dominates low-temperature pathways .

Q. How do computational methods predict conformational dynamics and inversion pathways of this compound?

Ab initio molecular orbital theory (e.g., B3LYP/6-31G**) calculates energy barriers for chair-to-twist-boat transitions. MP2 corrections with triple-ζ bases confirm cyclohexane derivatives’ pseudorotational pathways. For example, D₃d chair conformers are energetically favored over D₂ twist-boats by ~6.9 kcal/mol .

Q. What experimental approaches identify benzene formation mechanisms during this compound pyrolysis?

Low-pressure pyrolysis (950–1520 K) in flow reactors coupled with GC-MS detects benzene precursors like cyclohexa-1,3-diene. Isotopic labeling (e.g., ¹³C) in engine studies distinguishes radical recombination pathways. For instance, Lemaire et al. identified benzene via allylic radical cyclization in cyclohexane oxidation .

Methodological Notes

- Data Contradiction Analysis : Cross-validate RCM and shock tube data using sensitivity analysis to isolate key reactions (e.g., HO₂ + cyclohexane kinetics) .

- Kinetic Modeling : Use CHEMKIN or Cantera to simulate ignition delays and laminar flame speeds, incorporating pressure-dependent rate rules .

- Catalytic Studies : Employ Plackett-Burman or Box-Behnken designs to optimize catalyst loading and temperature in AOPs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.